1,24-Tetracosanediol diferulate
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Overview
Description
1,24-Tetracosanediol diferulate is a natural product found in Pachycentria formosana, Medinilla fengii, and Hyoscyamus niger with data available.
Scientific Research Applications
Application in Natural Product Chemistry
1,24-Tetracosanediol diferulate was identified as a component in the seeds of Hyoscyamus niger. This discovery contributes to the understanding of the chemical composition of these seeds, which may have implications in various fields like pharmacology and natural product chemistry (Ma, Liu, & Che, 2002).
Role in Biodegradation and Environmental Remediation
A study focusing on the biodegradation of petroleum compounds in saline environments identified tetracosane, which is structurally related to this compound, as a substrate for alkane-degrading bacteria. This research provides insights into the potential role of similar compounds in environmental remediation, particularly in saline soils and wastes (Dastgheib, Amoozegar, Khajeh, & Ventosa, 2011).
Solubility Studies in Organic Chemistry
The solubility of tetracosane in aliphatic alcohols was investigated, which is relevant for understanding the solubility characteristics of similar long-chain compounds like this compound. This research is crucial for applications in organic synthesis and formulation chemistry (Domańska, Domański, Klofutar, & Paljk, 1989).
Implications in Biochemical and Microbial Engineering
Research on the microbial production of diols, which are structurally related to this compound, provides insights into the biotechnological applications of these compounds. This includes their role as monomers in polymer synthesis and their potential in the production of renewable chemicals (Saxena, Anand, Saran, Isar, & Agarwal, 2010).
Properties
Molecular Formula |
C44H66O8 |
---|---|
Molecular Weight |
723 g/mol |
IUPAC Name |
24-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxytetracosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C44H66O8/c1-49-41-35-37(25-29-39(41)45)27-31-43(47)51-33-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-34-52-44(48)32-28-38-26-30-40(46)42(36-38)50-2/h25-32,35-36,45-46H,3-24,33-34H2,1-2H3/b31-27+,32-28+ |
InChI Key |
JVYGWGTXGGTEAZ-WWQQVGJXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Synonyms |
1,24-tetracosanediol diferulate 1,24-tetracosanedioldiferulate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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